2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole

Medicinal Chemistry Organic Synthesis Analgesic Drug Discovery

Select this specific 6-OCF₃-substituted benzothiazole hydrazone (CAS 133840-98-9) for critical riluzole modifications. The 6-trifluoromethoxy group imparts essential lipophilicity and metabolic stability; unsubstituted benzothiazole hydrazones yield different products. Its hydrazone moiety enables conversion to 2-chloro-6-trifluoromethoxy-benzothiazole for N-alkylated derivatives with enhanced antinociceptive activity. Verify ≥95% purity and 208°C melting point for reference standard reliability.

Molecular Formula C8H6F3N3OS
Molecular Weight 249.22 g/mol
CAS No. 133840-98-9
Cat. No. B163156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole
CAS133840-98-9
Molecular FormulaC8H6F3N3OS
Molecular Weight249.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NN
InChIInChI=1S/C8H6F3N3OS/c9-8(10,11)15-4-1-2-5-6(3-4)16-7(13-5)14-12/h1-3H,12H2,(H,13,14)
InChIKeyDYZRKRXUAGGAPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole (CAS 133840-98-9) – A Key Hydrazone Building Block for Targeted Benzothiazole Synthesis


2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole (CAS 133840-98-9) is a heterocyclic benzothiazole derivative with the molecular formula C8H6F3N3OS and a molecular weight of 249.21 . It is primarily recognized as a versatile synthetic intermediate, particularly in the modification of the drug riluzole. The compound features a hydrazone functional group at the 2-position and a trifluoromethoxy (-OCF3) group at the 6-position of the benzothiazole core, a structural combination that confers distinct reactivity for downstream derivatization [1].

2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole: Why Unsubstituted or 6-Position Analogs Cannot Replicate Its Synthetic Utility


Generic substitution with unsubstituted benzothiazole hydrazones or analogs lacking the 6-trifluoromethoxy group is not a viable procurement strategy. The 6-OCF3 substituent is critical for imparting the desired lipophilicity and metabolic stability that make this compound a valuable precursor for riluzole-based drug discovery [1]. The specific synthetic utility of this compound lies in its ability to be transformed into 2-chloro-6-trifluoromethoxy-benzothiazole, a key intermediate for generating N-alkylated riluzole derivatives with enhanced antinociceptive activity [2]. Closely related compounds, such as 2-hydrazinylbenzothiazole without the 6-OCF3 group, will yield different downstream products with altered physicochemical properties and biological profiles, undermining the intended research or industrial outcome [3].

Quantitative Differentiation of 2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole: Synthesis Yield, Purity, and Derivative Activity Compared to Riluzole


Synthetic Yield as a Key Intermediate in Riluzole Derivative Synthesis

In a study focused on synthesizing new antinociceptive agents, 2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole served as the crucial intermediate for generating a library of N-alkylated riluzole derivatives. The transformation of riluzole to this hydrazone intermediate is a defined, high-yielding step that enables subsequent chlorination and amination to produce a range of active compounds [1].

Medicinal Chemistry Organic Synthesis Analgesic Drug Discovery

In Vivo Antinociceptive Activity of Derivatives Synthesized from the Target Compound

Derivatives synthesized using 2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole as an intermediate were evaluated for antinociceptive activity in a mouse hot plate test. Compounds 4b and 4h showed a significant increase in latency time compared to the control group (13.78 ± 2.89 s and 12.89 ± 2.94 s, respectively), while compound 4c demonstrated an extreme significant increase (18.07 ± 3.08 s) [1].

Pharmacology Analgesia In Vivo Efficacy

Physical Property Benchmark: Melting Point as a Purity and Handling Indicator

The compound is characterized by a reported melting point of 208°C . This physical constant serves as a crucial benchmark for verifying identity and purity upon receipt, distinguishing it from closely related analogs or isomers.

Analytical Chemistry Quality Control Material Science

Commercially Available Purity as a Procurement Differentiator

This compound is commercially available with a specified minimum purity of 95% , and vendors provide batch-specific analytical data such as NMR, HPLC, and GC reports . This level of analytical characterization and quality assurance is a key factor for procurement in research settings where reproducibility is paramount.

Chemical Procurement Quality Assurance Synthetic Chemistry

Optimal Scientific and Industrial Use Cases for 2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole


Medicinal Chemistry: Synthesis of Riluzole-Derived Analgesics

This compound is an essential intermediate for synthesizing N-alkylated derivatives of riluzole, which have demonstrated enhanced antinociceptive activity in preclinical models [1]. Procurement is justified for laboratories focused on developing novel analgesics targeting central nervous system pathways [1].

Organic Synthesis: Building Block for 2-Substituted-6-trifluoromethoxybenzothiazoles

The hydrazone moiety can be converted into a 2-chloro group, a versatile handle for further nucleophilic substitution reactions [1]. This makes the compound a strategic building block for creating diverse libraries of 6-trifluoromethoxybenzothiazole derivatives with potential applications in medicinal chemistry and agrochemical discovery [2].

Quality Control and Reference Standard Use

With a defined melting point of 208°C and commercially available high-purity batches (≥95%) accompanied by analytical data , this compound can serve as a reference standard for analytical method development, purity assays, and reaction monitoring in quality control laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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